
Zolmitriptan R-isomer
Vue d'ensemble
Description
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is a complex organic compound that features an indole moiety linked to an oxazolidinone ring
Mécanisme D'action
Target of Action
Zolmitriptan R-isomer, also known as (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists and play a crucial role in the treatment of acute migraines .
Mode of Action
This compound acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its action on these receptors causes vasoconstriction in intracranial blood vessels . Additionally, it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
The activation of the 5-HT 1B/1D/1F receptors by this compound leads to a cascade of events in the biochemical pathway. The primary effect is the vasoconstriction of intracranial blood vessels, which helps alleviate the symptoms of migraines. The inhibition of pro-inflammatory neuropeptides further aids in reducing the inflammation and pain associated with migraines .
Pharmacokinetics
This compound exhibits a mean elimination half-life of approximately three hours following oral or nasal administration . It is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . The metabolism of Zolmitriptan results in three major metabolites: an active N-desmethyl metabolite (183C91) and two inactive metabolites, N-oxide (1652W92) and another unidentified compound . Approximately one-sixth of the clearance is renal .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as inhibitors of CYP1A2 or MAO, could potentially affect the metabolism of Zolmitriptan . Furthermore, the pH of the body can also impact the absorption and effectiveness of the drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole moiety, followed by the introduction of the oxazolidinone ring through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Applications De Recherche Scientifique
Analytical Methods for Zolmitriptan R-Isomer
The accurate measurement of Zolmitriptan and its enantiomers is crucial for ensuring drug safety and efficacy. Various analytical techniques have been developed to quantify the R-isomer in pharmaceutical formulations.
Capillary Zone Electrophoresis (CZE)
CZE has emerged as a powerful method for analyzing Zolmitriptan enantiomers due to its high resolution and efficiency. A study demonstrated that CZE could effectively separate Zolmitriptan from its R-isomer and related impurities, meeting the standards set by the United States Pharmacopeia (USP) . The method showed:
- Relative Migration Times : Consistent with USP standards.
- Resolution : Minimum resolution of 1.5 between Zolmitriptan and its R-isomer.
- Reproducibility : Relative standard deviation not exceeding 5% for peak responses.
This method is particularly beneficial for ensuring that formulations remain within the acceptable limit of 0.15% w/w for the R-isomer due to its toxicity concerns .
Implications in Drug Formulation
The presence of the R-isomer in Zolmitriptan formulations poses challenges due to its potential toxicity. Research has focused on developing formulations that minimize this isomer's presence while maximizing therapeutic effects.
Transdermal Delivery Systems
Recent studies have explored transdermal delivery systems, such as niosomal formulations, to enhance the bioavailability of Zolmitriptan while mitigating adverse effects associated with oral administration . Key findings include:
- Enhanced Bioavailability : Transdermal systems can bypass first-pass metabolism, improving drug absorption.
- Mechanism Exploration : Novel mechanisms involving epigenetic and endocannabinoid pathways were identified, suggesting that these formulations may offer additional therapeutic benefits beyond migraine relief.
Case Studies and Clinical Applications
Several case studies highlight the clinical relevance of this compound in migraine treatment and research.
Cardiovascular Safety Studies
Research has investigated the cardiovascular safety profile of triptans, including Zolmitriptan. A study indicated that while triptans are effective for migraine relief, their use could be associated with cardiovascular events . Understanding these risks is crucial for patient management, especially in those with pre-existing conditions.
Innovative Formulations
A study on intranasal delivery systems demonstrated that eutectic powders of Zolmitriptan could significantly enhance drug delivery directly to the brain . This approach offers:
- Rapid Onset : Intranasal administration can provide faster relief during acute migraine attacks.
- Improved Patient Compliance : Non-invasive delivery methods may increase adherence among patients who experience nausea or vomiting during migraines.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one: This compound is unique due to its specific combination of an indole moiety and an oxazolidinone ring.
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-thione: Similar in structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-imine: Features an imine group instead of the oxazolidinone ring.
Uniqueness
The uniqueness of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one lies in its specific structural features, which confer distinct chemical and biological properties
Activité Biologique
Zolmitriptan, a medication primarily used for the acute treatment of migraines, is a selective agonist of the serotonin receptors 5-HT_1B and 5-HT_1D. The compound exists in two enantiomeric forms: the pharmacologically active (S)-isomer and the less active (R)-isomer. This article delves into the biological activity of the Zolmitriptan R-isomer, focusing on its pharmacodynamics, toxicity, and implications in clinical settings.
Overview of Zolmitriptan
Zolmitriptan is synthesized as the (S)-isomer due to its higher potency compared to the (R)-isomer. The (R)-isomer has been associated with toxicity, leading to stringent limits on its allowable concentration in pharmaceutical formulations. Specifically, the United States Pharmacopoeia (USP) sets a maximum limit of 0.15% w/w for the (R)-isomer in Zolmitriptan preparations to ensure safety and efficacy .
Pharmacological Mechanism
Mechanism of Action:
Zolmitriptan's primary action involves agonism at serotonin receptors, which leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, such as Calcitonin Gene-Related Peptide (CGRP). This mechanism is crucial in alleviating migraine symptoms by counteracting the pathophysiological processes involved in migraine attacks .
Biological Activity of R-Isomer
Toxicity and Side Effects:
The R-isomer has been noted for its toxic effects. Studies indicate that it may contribute to adverse events when present in significant quantities. For instance, a retrospective analysis highlighted that adverse events associated with triptan use often include neurological disturbances, which could be exacerbated by the presence of the R-isomer in formulations .
Comparative Potency:
Research has demonstrated that while the (S)-isomer effectively mitigates migraine symptoms, the (R)-isomer does not exhibit similar therapeutic benefits. In fact, it may interfere with the efficacy of Zolmitriptan as a whole due to its antagonistic effects on serotonin receptors .
Analytical Methods for R-Isomer Detection
To ensure safety and compliance with regulatory standards, various analytical methods have been developed for detecting and quantifying the R-isomer in pharmaceutical preparations:
These methods are essential for maintaining the purity of Zolmitriptan products and ensuring that toxic levels of the R-isomer are not present.
Case Studies
-
Adverse Events Analysis :
A study analyzing reports from the FDA Adverse Event Reporting System (FAERS) found that Zolmitriptan was involved in numerous adverse event reports, particularly concerning nervous system disorders. The presence of the R-isomer could potentially heighten these risks due to its toxic profile . -
Chiral Separation Validation :
Research validating chiral liquid chromatography methods demonstrated that effective separation between (S)- and (R)-isomers could be achieved with high precision and accuracy, underscoring the importance of monitoring enantiomeric purity in clinical formulations .
Propriétés
IUPAC Name |
(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139264-24-7 | |
Record name | Zolmitriptan, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZOLMITRIPTAN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Can the area under the curve (AUC) for (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, more commonly known as zolmitriptan, be predicted using a limited sampling strategy?
A1: Yes, research suggests that using intranasal pharmacokinetic data, specifically the relationship between Cmax (maximum concentration) and AUC, can provide accurate AUC predictions for zolmitriptan. A study demonstrated that a linear regression model based on Cmax vs. AUC for intranasal zolmitriptan showed excellent correlation []. This model allowed for the prediction of AUC values using published Cmax data, with the majority of predicted AUCs falling within a 0.76–1.25-fold difference from observed values []. This approach suggests potential for a simplified, limited sampling strategy to predict zolmitriptan AUC.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.